molecular formula C12H8ClF3N2O2 B13004697 Ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate

Ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate

Cat. No.: B13004697
M. Wt: 304.65 g/mol
InChI Key: OQCOTEKXLZTJOX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various substituted quinazoline derivatives .

Scientific Research Applications

Ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8ClF3N2O2

Molecular Weight

304.65 g/mol

IUPAC Name

ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate

InChI

InChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)10-17-8-6(9(13)18-10)4-3-5-7(8)12(14,15)16/h3-5H,2H2,1H3

InChI Key

OQCOTEKXLZTJOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2C(F)(F)F)C(=N1)Cl

Origin of Product

United States

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